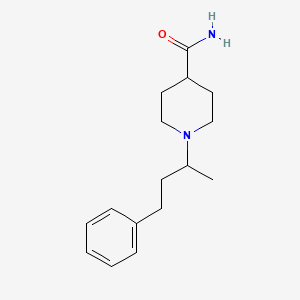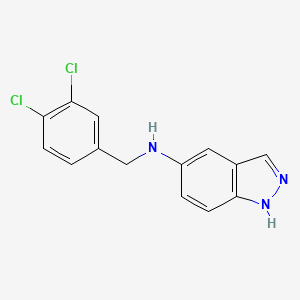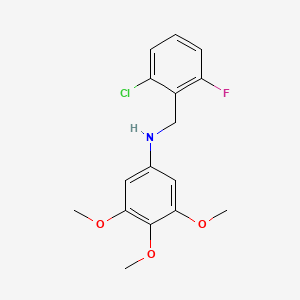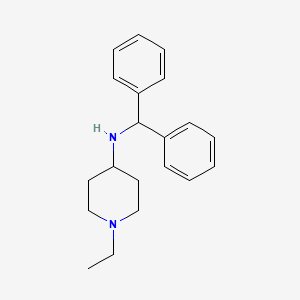
1-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide
描述
1-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide, also known as MP-10, is a synthetic compound that belongs to the class of piperidine derivatives. MP-10 has been studied for its potential use in the field of neuroscience, particularly in the treatment of addiction and depression.
作用机制
1-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide acts as a selective dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain by blocking its reuptake. Dopamine is a neurotransmitter that is involved in the regulation of reward, motivation, and pleasure. By increasing the levels of dopamine in the brain, 1-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide may reduce the craving for drugs of abuse and improve mood in individuals with depression.
Biochemical and Physiological Effects:
1-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been shown to increase the levels of dopamine in the nucleus accumbens, a brain region that is involved in reward and motivation. Additionally, 1-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been shown to increase the levels of serotonin and norepinephrine in the prefrontal cortex, a brain region that is involved in the regulation of mood and emotion.
实验室实验的优点和局限性
One advantage of using 1-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide in lab experiments is its selectivity for dopamine reuptake inhibition, which allows for the specific manipulation of dopamine levels in the brain. However, one limitation of using 1-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide is its potential for abuse, as it has been shown to have reinforcing effects in animal studies.
未来方向
There are several future directions for the study of 1-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide. One direction is the investigation of its potential use in the treatment of other psychiatric disorders, such as anxiety and post-traumatic stress disorder. Another direction is the development of more selective dopamine reuptake inhibitors that have fewer side effects and a lower potential for abuse. Additionally, the use of 1-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide in combination with other medications, such as antidepressants, may be explored to enhance its therapeutic effects.
科学研究应用
1-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been studied for its potential use in the treatment of addiction and depression. In animal studies, 1-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been shown to reduce the self-administration of cocaine and methamphetamine. Additionally, 1-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been shown to have antidepressant effects in animal models of depression.
属性
IUPAC Name |
1-(4-phenylbutan-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-13(7-8-14-5-3-2-4-6-14)18-11-9-15(10-12-18)16(17)19/h2-6,13,15H,7-12H2,1H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXYAMUTKFQXOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2CCC(CC2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylbutan-2-yl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3853236.png)

![2,2'-{[(7-methoxy-1,3-benzodioxol-5-yl)methyl]imino}diethanol](/img/structure/B3853249.png)




![N-(4-pyridinylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B3853286.png)

![(2-methoxy-1-methylethyl)[2-(2-methoxyphenyl)-1-methylethyl]amine](/img/structure/B3853294.png)
![4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine](/img/structure/B3853302.png)

![ethyl 4-[(3-methoxypropyl)amino]-1-piperidinecarboxylate](/img/structure/B3853316.png)
![1-benzyl-4-[2-(3,4-dimethoxyphenyl)-1-methylethyl]piperazine](/img/structure/B3853321.png)